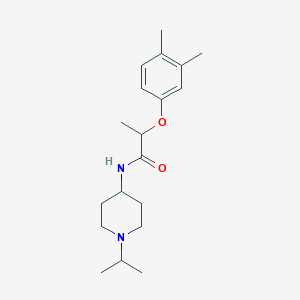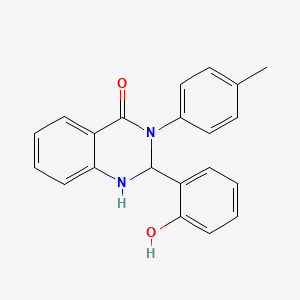![molecular formula C16H17BrClNO B4925780 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide, also known as MTT, is a yellow dye commonly used in scientific research for the assessment of cell viability and proliferation. MTT is a tetrazolium salt that is reduced by living cells to form a purple formazan product, which can be measured spectrophotometrically.
作用機序
The mechanism of action of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide involves the reduction of the tetrazolium salt to form a purple formazan product by living cells. The reduction is mediated by mitochondrial dehydrogenases, which convert the tetrazolium salt to its formazan derivative. The amount of formazan produced is proportional to the number of viable cells present in the sample.
Biochemical and Physiological Effects
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide does not have any known direct biochemical or physiological effects on living cells. However, its reduction by mitochondrial dehydrogenases can indirectly affect cellular metabolism and energy production. In addition, the presence of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide in cell culture media can alter pH and osmolarity, which can affect cell growth and viability.
実験室実験の利点と制限
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide has several advantages for lab experiments, including its high sensitivity, low toxicity, and ease of use. It can be used to assess cell viability and proliferation in a wide range of cell types and is compatible with various culture conditions. However, 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide has some limitations, including its dependence on mitochondrial activity, which can vary between cell types and under different experimental conditions. In addition, 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide can be affected by the presence of interfering substances, such as serum proteins and other compounds.
将来の方向性
For 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide research include the development of new tetrazolium salts and the application of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide in high-throughput screening assays for drug discovery and development.
合成法
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide can be synthesized through a two-step process involving the reaction of 4-chloroacetophenone with methylamine to form 1-(4-chlorophenyl)-2-methylamino-1-propanone, which is then reacted with 3,5-dimethylpyridine to form 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide. The final product is obtained by the reaction of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide with hydrobromic acid.
科学的研究の応用
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide is widely used in scientific research to assess cell viability and proliferation in various cell types, including cancer cells, stem cells, and immune cells. It is a popular alternative to other viability assays, such as trypan blue exclusion and propidium iodide staining, due to its high sensitivity, low toxicity, and ease of use. 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide can also be used to evaluate the cytotoxicity of drugs and other compounds, as well as to screen for potential anticancer agents.
特性
IUPAC Name |
1-(4-chlorophenyl)-2-(3,5-dimethylpyridin-1-ium-1-yl)propan-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClNO.BrH/c1-11-8-12(2)10-18(9-11)13(3)16(19)14-4-6-15(17)7-5-14;/h4-10,13H,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMFFUNTWBZQDI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C(C)C(=O)C2=CC=C(C=C2)Cl)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(4-Chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)
![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)
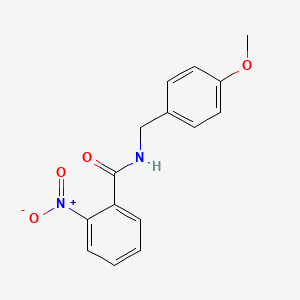
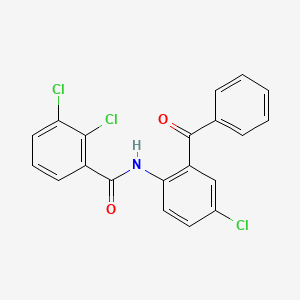
![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)

![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)

![N-(2-ethylphenyl)-4-methyl-5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4925768.png)
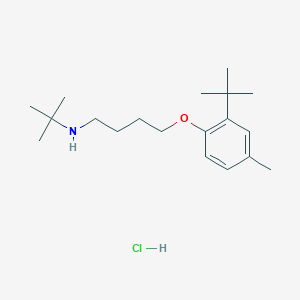
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4925779.png)
